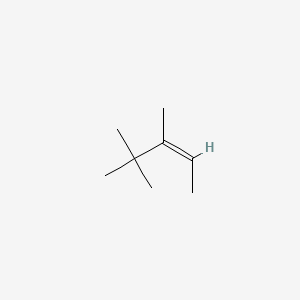
(2Z)-3,4,4-Trimethyl-2-pentene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-3,4,4-Trimethyl-2-pentene: is an organic compound with the molecular formula C8H16. It is an alkene with a double bond located at the second carbon atom, and it features three methyl groups attached to the third and fourth carbon atoms. This compound is part of the broader class of hydrocarbons and is known for its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-3,4,4-Trimethyl-2-pentene can be achieved through various methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 3,4,4-trimethyl-2-pentanol using a strong acid like sulfuric acid under controlled temperature conditions.
Alkylation Reactions: Another approach is the alkylation of isobutene with isobutylene in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and continuous flow reactors to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (2Z)-3,4,4-Trimethyl-2-pentene can undergo oxidation reactions to form various oxygenated products. Common oxidizing agents include potassium permanganate and ozone.
Reduction: The compound can be reduced to form saturated hydrocarbons using hydrogen gas in the presence of a metal catalyst like palladium.
Substitution: It can participate in substitution reactions, particularly halogenation, where halogens like chlorine or bromine replace hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Chlorine or bromine in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of 3,4,4-trimethylpentane.
Substitution: Formation of halogenated derivatives like 3,4,4-trimethyl-2-pentyl chloride.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Used as a model compound in studying catalytic processes involving alkenes.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Biochemical Studies: Utilized in research to understand the behavior of alkenes in biological systems.
Industry:
Polymer Production: Acts as a monomer or comonomer in the production of specialty polymers.
Chemical Manufacturing: Employed in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2Z)-3,4,4-Trimethyl-2-pentene in chemical reactions involves the interaction of its double bond with various reagents. The double bond acts as a nucleophile, participating in addition reactions with electrophiles. In oxidation reactions, the double bond is cleaved, leading to the formation of oxygenated products. In reduction reactions, the double bond is hydrogenated to form a saturated hydrocarbon.
Comparación Con Compuestos Similares
(2E)-3,4,4-Trimethyl-2-pentene: The E-isomer of the compound, differing in the spatial arrangement of substituents around the double bond.
3,4,4-Trimethyl-1-pentene: An isomer with the double bond located at the first carbon atom.
2,3,3-Trimethyl-2-butene: A structurally similar compound with a different carbon chain length.
Uniqueness: (2Z)-3,4,4-Trimethyl-2-pentene is unique due to its specific geometric configuration (Z-isomer) and the presence of three methyl groups, which influence its reactivity and physical properties. This configuration can lead to different chemical behaviors compared to its E-isomer and other structural isomers.
Propiedades
Número CAS |
39761-64-3 |
|---|---|
Fórmula molecular |
C8H16 |
Peso molecular |
112.21 g/mol |
Nombre IUPAC |
(Z)-3,4,4-trimethylpent-2-ene |
InChI |
InChI=1S/C8H16/c1-6-7(2)8(3,4)5/h6H,1-5H3/b7-6- |
Clave InChI |
FZQMZRXKWHQJAG-SREVYHEPSA-N |
SMILES isomérico |
C/C=C(/C)\C(C)(C)C |
SMILES canónico |
CC=C(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


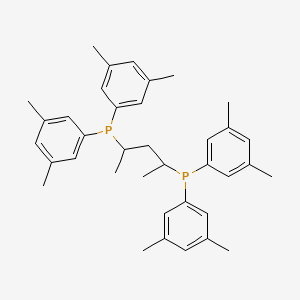
![5-Azatricyclo[5.1.0.0~2,4~]octa-1,4,6-triene](/img/structure/B13822558.png)

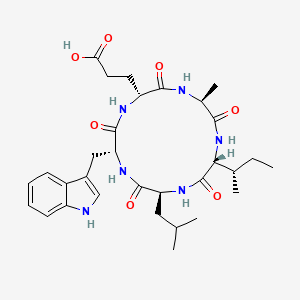
![(5E)-1-(2,3-dichlorophenyl)-5-[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B13822571.png)
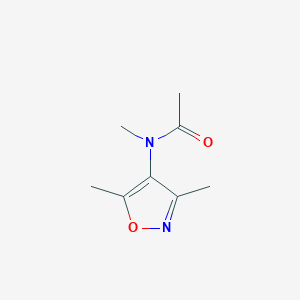

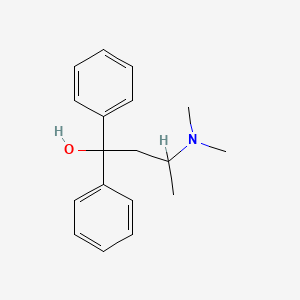
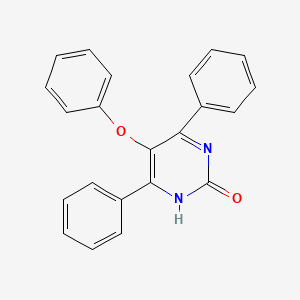
![N,N-diethylethanamine;3-[2-[(E)-2-[(E)-[3-(3-sulfopropyl)benzo[g][1,3]benzothiazol-2-ylidene]methyl]but-1-enyl]benzo[e][1,3]benzothiazol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B13822616.png)
![4-{5-[(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)sulfanyl]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B13822623.png)
![N-{[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl}pyridine-3-carboxamide](/img/structure/B13822624.png)
![3-{[5-(acetylamino)-1H-1,2,4-triazol-3-yl]sulfonyl}propanoic acid](/img/structure/B13822632.png)
![N-(4-chlorophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3,5-triazin-2-amine](/img/structure/B13822639.png)
